- Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2'-Pyridyl)benzimidazole ScaffoldInorganic Chemistry, 2022, 61(16), 6193-6208,
Cas no 91-63-4 (2-Methylquinoline)
2-Methylquinoline Properties
Names and Identifiers
-
- 2-Methylquinoline
- alpha-methylquinoline
- chinaldine
- quineline, 2-methyl
- Quinaldine
- 2-METHYLCHINOLINE
- 2-Methylquinoline (ACI)
- Quinaldine (8CI)
- Khinaldin
- NSC 3397
- Quinaldine,98%
- +Expand
-
- MFCD00006756
- SMUQFGGVLNAIOZ-UHFFFAOYSA-N
- 1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
- N1C(C)=CC=C2C=1C=CC=C2
- 110309
Computed Properties
- 143.073499g/mol
- 0
- 2.6
- 0
- 1
- 0
- 143.073499g/mol
- 143.073499g/mol
- 12.9Ų
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.54320
- 12.89000
- 8047
- n20/D 1.612(lit.)
- Almost insoluble
- 105-107 °C/10 mmHg(lit.)
248 °C(lit.) - −9-−3 °C (lit.)
- Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- 2744
- chloroform: soluble(lit.)
- Colorless oily liquid with quinoline odor. Sensitive to light. It turns reddish brown when exposed in the air
- 6.9 (H2O, 20℃)(saturated aqueous solution)
- Stable, but may be light sensitive. Combustible. Incompatible with strong oxidizing agents.
- Soluble in ethanol \ ether and chloroform, almost insoluble in water
- Light Sensitive
- 5.83(at 20℃)
- 1.058 g/mL at 25 °C(lit.)
2-Methylquinoline Security Information
2-Methylquinoline Customs Data
- 29334990
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylquinoline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt CatalysisAngewandte Chemie, 2017, 56(11), 3080-3084,
Synthetic Circuit 3
- Homogeneous Perdehydrogenation and Perhydrogenation of Fused Bicyclic N-Heterocycles Catalyzed by Iridium Complexes Bearing a Functional Bipyridonate LigandJournal of the American Chemical Society, 2014, 136(13), 4829-4832,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
- Synthesis of Quinolines Through Acceptorless Dehydrogenative Coupling Catalyzed by Rhenium PN(H)P ComplexesChemSusChem, 2019, 12(13), 3078-3082,
Synthetic Circuit 7
1.2 Catalysts: 1,2-Dihydro-2-methylquinoline , Tris(2,2′-bipyridyl)ruthenium(II) chloride ; 1 h, rt
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt CatalysisAngewandte Chemie, 2017, 56(11), 3080-3084,
Synthetic Circuit 8
Synthetic Circuit 9
- A Reusable Cobalt Catalyst for Reversible Acceptorless Dehydrogenation and Hydrogenation of N-HeterocyclesChemCatChem, 2019, 11(10), 2449-2457,
Synthetic Circuit 10
- Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolinesOrganic & Biomolecular Chemistry, 2017, 15(30), 6349-6352,
Synthetic Circuit 11
- Consecutive photochemical reactions enabled by a dual flow reactor coil strategyChemical Communications (Cambridge, 2022, 58(95), 13274-13277,
Synthetic Circuit 12
- Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization ProcessEuropean Journal of Organic Chemistry, 2020, 2020(39), 6199-6211,
Synthetic Circuit 13
- Selective deoxygenation of heteroaromatic N-oxides with olefins catalyzed by ruthenium porphyrinChemical & Pharmaceutical Bulletin, 1998, 46(10), 1656-1657,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
- Multifunctional catalysis of heteropoly acid. One-pot synthesis of quinolines from nitroarene and various aldehydes in the presence of hydrazineJournal of the Chinese Chemical Society (Taipei, 2008, 55(6), 1195-1198,
Synthetic Circuit 17
Synthetic Circuit 18
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
- Synthesis and characterization of 3-hydroxy-4,5-dihydro[1,2,3]oxadiazolo[3,4-A]quinolin-10-ium and its fluoro derivativeInternational Journal of ChemTech Research, 2011, 3(3), 1125-1128,
Synthetic Circuit 19
Synthetic Circuit 20
- Organo-Photoredox Catalyzed Oxidative Dehydrogenation of N-HeterocyclesChemistry - A European Journal, 2017, 23(57), 14167-14172,
Synthetic Circuit 21
1.2 Catalysts: 1,2-Dihydro-2-methylquinoline , Tris(2,2′-bipyridyl)ruthenium(II) chloride ; 1 h, rt
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt CatalysisAngewandte Chemie, 2017, 56(11), 3080-3084,
Synthetic Circuit 22
- A Reusable Cobalt Catalyst for Reversible Acceptorless Dehydrogenation and Hydrogenation of N-HeterocyclesChemCatChem, 2019, 11(10), 2449-2457,
Synthetic Circuit 23
- New dihydroquinolines synthesis via tertiary azidesTetrahedron Letters, 1983, 24(34), 3609-12,
Synthetic Circuit 24
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
- Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalystsRussian Chemical Bulletin, 2013, 62(1), 133-137,
Synthetic Circuit 25
1.2 Reagents: Dimethylamine-borane , Potassium carbonate Solvents: Dimethylformamide ; 29 h, 120 °C
- Heterogeneous catalysis with nickel-on-graphite (Ni/Cg)Organic & Biomolecular Chemistry, 2008, 6(1), 19-25,
Synthetic Circuit 26
1.2 Solvents: Dimethylformamide ; rt; 6 h, 120 °C; 120 °C → rt
- Heterogeneous catalysis with nickel-on-graphite(Ni/Cg). reduction of aryl tosylates and mesylatesAngewandte Chemie, 2006, 45(5), 800-803,
Synthetic Circuit 27
Synthetic Circuit 28
2.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: 1,10-Phenanthroline , Tempo , Nickel bromide Solvents: 2-Methyl-2-butanol ; 48 h, 95 °C
2-Methylquinoline Raw materials
- Ethylene Glycol, Dehydrated
- 2-Methylquinoline N-oxide
- Quinoline, 1,2-dihydro-2-methyl-
- 1,2,3,4-Tetra-qUinaldine
- 3-Buten-2-one, 4-(2-aminophenyl)-, (3E)-
- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
- Quinoline, 3,4-dihydro-2-methyl-, hydrobromide (1:1)
- 2-aminobenzylalcohol
- Quinoline, 3,4-dihydro-2-methyl-
- 6-Bromo-2-methylquinoline
- 2-Methyl-8-(tosyloxy)quinoline
2-Methylquinoline Preparation Products
2-Methylquinoline Related Literature
-
Alagesan Muthukumar,Govindasamy Sekar Org. Biomol. Chem. 2017 15 691
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Marta Markiewicz,Ya-Qi Zhang,Michael T. Empl,Marianna Lykaki,Jorg Th?ming,Pablo Steinberg,Stefan Stolte Energy Environ. Sci. 2019 12 366
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Dayana Orozco,Vladimir V. Kouznetsov,Armando Bermúdez,Leonor Y. Vargas Méndez,Arturo René Mendoza Salgado,Carlos Mario Meléndez Gómez RSC Adv. 2020 10 4876
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Rong-Ji Xie,Jun-Hua Liu,Qiu-Yi Zhang,Yi-Jie Yang,Li-Qun Song,Tian-Qi Shao,Kai-Xuan Liu,Yan-Ping Zhu Org. Chem. Front. 2021 8 2274
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Shengju Song,Tianpengfei Xiao,Tongling Liang,Fosong Wang,Carl Redshaw,Wen-Hua Sun Catal. Sci. Technol. 2011 1 69
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6. CXLVII.—The Doebner-Miller quinaldine synthesisWilliam Hobson Mills,John Edmund Guy Harris,Herbert Lambourne J. Chem. Soc. Trans. 1921 119 1294
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Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
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8. Index of subjects, 1939
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Pavel A. Dub,Mireia Rodriguez-Zubiri,Christine Baudequin,Rinaldo Poli Green Chem. 2010 12 1392
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Kaliyamoorthy Selvam,Meenakshisundaram Swaminathan RSC Adv. 2012 2 2848